

physical properties of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride

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Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethyl)benzoyl chloride
Cat. No.:	B2848716

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An In-depth Technical Guide: **2-Methoxy-5-(trifluoromethyl)benzoyl Chloride**: A Core Reagent for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Methoxy-5-(trifluoromethyl)benzoyl chloride** (CAS No: 64507-07-9). As a key architectural element in modern synthetic chemistry, this molecule's unique combination of a methoxy ether, an electron-withdrawing trifluoromethyl group, and a reactive acyl chloride moiety makes it an invaluable building block for researchers in drug discovery and materials science. This document delves into its structural characteristics, reactivity profile, and safe handling protocols, offering field-proven insights and methodologies for its effective application. The strategic placement of the trifluoromethyl group, in particular, is a widely used strategy to enhance the metabolic stability and binding affinity of pharmaceutical candidates.^{[1][2]}

Chemical Identity and Structural Characteristics

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The interplay between the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethyl group creates a unique electronic environment that governs its reactivity and physical properties.

Identifier	Value	Source
IUPAC Name	2-methoxy-5-(trifluoromethyl)benzoyl chloride	[3] [4]
CAS Number	64507-07-9	[3] [4] [5] [6]
Molecular Formula	C ₉ H ₆ ClF ₃ O ₂	[4] [5]
Molecular Weight	238.59 g/mol	[3]
InChI Key	YRNOLZJRZSOMLM-UHFFFAOYSA-N	[3]
Canonical SMILES	COc1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl	
Physical Form	Liquid	[3]

Core Physical & Chemical Properties

The physical state and chemical stability of this reagent are critical considerations for its storage and use in synthesis.

Property	Value / Observation	Expert Commentary
Appearance	Colorless to light yellow liquid.	The color can depend on purity; aged samples may develop a yellow hue due to slight decomposition.
Boiling Point	Data not available.	Based on analogues like 3-(trifluoromethyl)benzoyl chloride (184-186 °C at 750 mmHg), a high boiling point is expected. ^[7] Purification is typically achieved via vacuum distillation.
Density	Data not available.	Related fluorinated benzoyl chlorides exhibit densities in the range of 1.38-1.42 g/mL at 25 °C. ^[7]
Solubility	Reacts with protic solvents (water, alcohols). Soluble in common aprotic organic solvents (e.g., THF, DCM, Toluene).	The acyl chloride moiety is highly susceptible to nucleophilic attack by protic solvents, leading to hydrolysis or esterification. The trifluoromethyl group enhances solubility in polar aprotic media. ^{[1][8]}
Chemical Stability	Moisture-sensitive. Store under an inert atmosphere.	Hydrolysis by atmospheric moisture yields the corresponding carboxylic acid and hydrochloric acid. Proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are essential for preserving material integrity.

Spectroscopic Profile: A Predictive Analysis

While a comprehensive public spectral database for this specific isomer is limited, its characteristic features can be reliably predicted based on fundamental principles and comparison with closely related structures.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

- Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm, integrating to 3H.
- Aromatic Protons (Ar-H): Three protons in the aromatic region (approx. 7.0-8.0 ppm) exhibiting a complex splitting pattern due to their positions relative to the diverse substituents. The proton ortho to the carbonyl group will likely be the most downfield-shifted.

¹³C NMR Spectroscopy

The carbon spectrum provides key structural confirmations:

- Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 165-170 ppm.
- Trifluoromethyl Carbon (-CF₃): A quartet around 120-125 ppm due to strong one-bond coupling with the three fluorine atoms.
- Aromatic Carbons: Six distinct signals, with chemical shifts influenced by the substituents. The carbon attached to the methoxy group will be shielded, while the carbon attached to the CF₃ group will be deshielded.
- Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar functional groups:

- C=O Stretch (Acyl Chloride): A very strong, sharp absorption band in the region of 1770-1800 cm⁻¹. This is a hallmark feature and is shifted to a higher wavenumber compared to a typical ketone due to the electronegativity of the chlorine atom.

- C-F Stretches: Strong, characteristic bands in the $1100\text{-}1350\text{ cm}^{-1}$ region.
- C-O Stretch (Aryl Ether): Absorptions around 1250 cm^{-1} (asymmetric) and 1020 cm^{-1} (symmetric).

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show:

- Molecular Ion (M^+): A peak at m/z 238, with a characteristic $M+2$ isotope peak ($\sim 1/3$ the intensity) due to the presence of ^{37}Cl .
- Key Fragments: A prominent fragment corresponding to the loss of the chlorine radical ($M-35$), resulting in the acylium ion at m/z 203. Subsequent loss of carbon monoxide (CO) would yield a fragment at m/z 175.

Reactivity and Synthetic Applications

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a potent acylating agent. The electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group on the aromatic ring, making it highly reactive toward nucleophiles.^[8]

This reactivity makes it an ideal reagent for constructing amides, esters, and ketones, which are common linkages in pharmacologically active molecules.

General Acylation Reaction Scheme:

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Experimental Protocols & Safe Handling

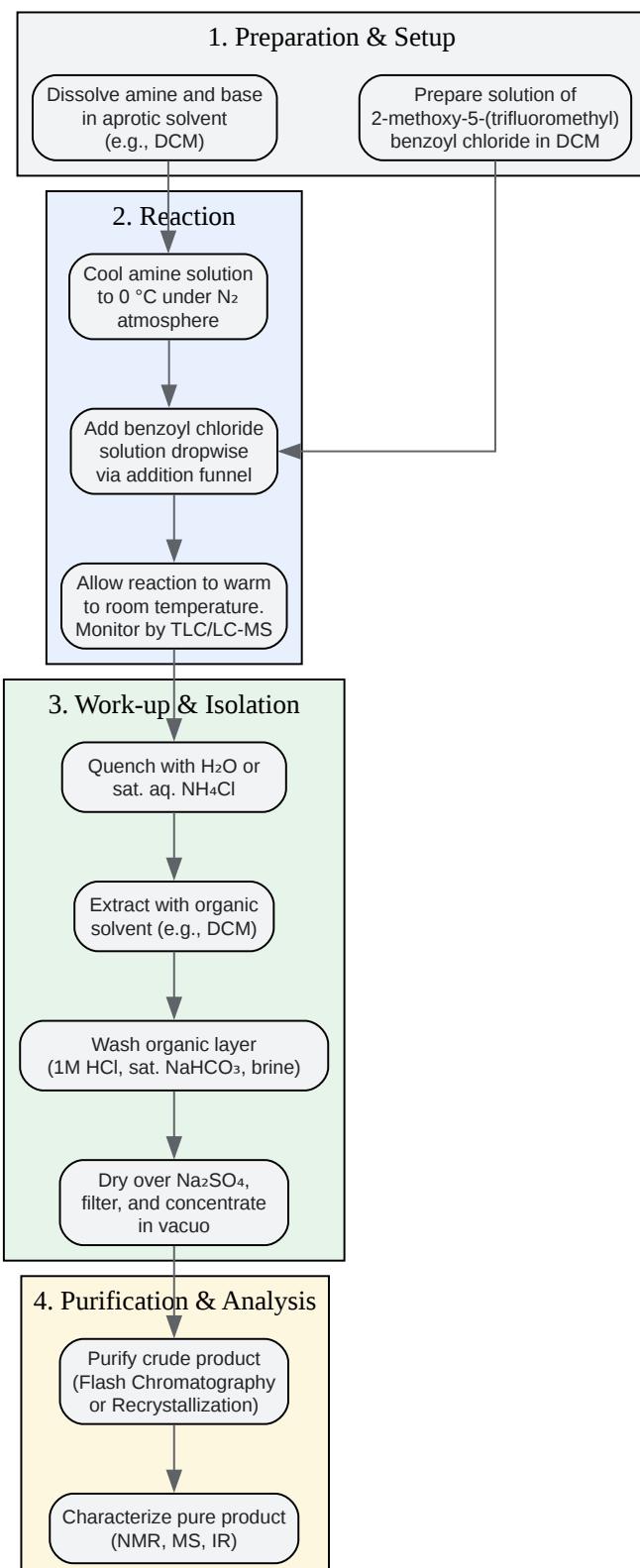
Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory. The compound is classified as corrosive and causes severe skin burns and eye damage.^{[3][9]} It is also a lachrymator.^[1]

Standard Protocol for Safe Handling and Storage

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[9][10]
- Dispensing: Use syringes or cannulas for transferring the liquid reagent under an inert atmosphere (N₂ or Ar) to prevent exposure to air and moisture.
- Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area. [9][11] It should be stored away from incompatible materials such as water, alcohols, and strong bases.[1][10]
- Spill & Emergency: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9] Have appropriate spill cleanup materials (e.g., dry sand, absorbent pads) readily available.

General Workflow for Amide Synthesis

This workflow outlines a robust and self-validating procedure for a typical acylation reaction.



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Caption: Workflow for a typical amide coupling reaction.

Detailed Methodology:

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
- **Reaction Setup:** Cool the flask to 0 °C in an ice-water bath.
- **Substrate Addition:** Add a solution of **2-Methoxy-5-(trifluoromethyl)benzoyl chloride** (1.05 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- **Aqueous Work-up:** Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted base and salts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity amide.
- **Characterization:** Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Conclusion

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a highly functionalized and reactive building block essential for modern organic synthesis. Its physical properties necessitate careful handling, but its predictable reactivity and the valuable electronic characteristics imparted by its substituents make it a powerful tool for creating complex molecules. This guide provides the foundational knowledge and practical protocols required for researchers to safely and effectively leverage this reagent in their synthetic endeavors, particularly within the fields of pharmaceutical and agrochemical development.

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